molecular formula C9H9NO3S B1157221 CAY10565

CAY10565

Cat. No.: B1157221
M. Wt: 211.2
InChI Key: OUCJPOXOGCRTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10565 is a synthetic S-nitrosothiol (RSNO) compound that acts as an exogenous nitric oxide (NO) donor under acidic conditions . Structurally, it belongs to a novel class of RSNOs designed for pH-dependent NO release.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.2

InChI

InChI=1S/C9H9NO3S/c1-12-7-4-2-6(3-5-7)8-9(11)13-10-14-8/h2-5,8-9H,1H3

InChI Key

OUCJPOXOGCRTEY-UHFFFAOYSA-N

SMILES

COc1ccc(cc1)C1[S]=NOC1O

Synonyms

4-(p-methoxyphenyl)-1,3,2-Oxathiazolylium-5-olate

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • pH Sensitivity : CAY10565 decomposes with a half-life of 130 minutes in 0.1 M phosphate buffer (pH 5.0, 37°C) .
  • Pharmacological Activity : It relaxes phenylephrine-constricted rat aortic strips by 71% at pH 6.0 and 44% at pH 7.4 , indicating higher efficacy under acidic conditions .

Structural and Functional Analogues

Table 1: Structural Comparison of this compound and Related Compounds
Compound Molecular Formula Molecular Weight Key Functional Groups Primary Application
This compound Not explicitly stated* Not available S-nitrosothiol NO donor (acidic conditions)
CAY10566 C₁₈H₁₇ClFN₅O₂ 389.81 Chloro, fluoro, nitro Undisclosed (likely research)
CAY10567 C₂₁H₁₄N₂O₂ 326.35 Quinoxaline, carboxyl Synthetic intermediate
S-Nitrosoglutathione (GSNO) C₁₀H₁₆N₄O₇S 336.32 Glutathione backbone Endogenous NO donor

*Note: this compound’s molecular formula is inferred to resemble other CAY105xx compounds, which often include halogens and heterocyclic groups .

Pharmacological and Chemical Properties

a. Nitric Oxide Release Mechanism

  • This compound: Releases NO preferentially in acidic environments (e.g., inflamed or ischemic tissues), making it a targeted therapeutic agent .
  • Endogenous RSNOs (e.g., GSNO, CysNO): Release NO under physiological pH but lack stability (half-life < 30 minutes in vivo), limiting therapeutic utility .

b. Stability and Bioavailability

  • This compound: Stable at pH 5.0 (half-life = 130 minutes) but less effective at neutral pH, contrasting with CAY10566 and CAY10567, which lack documented NO-donor activity but may exhibit stability in diverse conditions due to halogen substitutions .
  • GSNO: Rapidly decomposes in plasma, requiring co-administration with stabilizers like glutathione .

Advantages and Limitations

This compound Advantages :

  • Targeted Activity: Superior NO release in acidic microenvironments compared to endogenous RSNOs .
  • Extended Half-Life: 2.2-fold longer stability than GSNO at pH 5.0 .

Limitations :

  • Reduced Efficacy at Neutral pH : Only 44% aortic relaxation at pH 7.4 vs. 71% at pH 6.0 .

Comparison with CAY10566/CAY10567 :

  • CAY10566 ’s chloro and nitro groups may enhance membrane permeability but its functional role remains uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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